molecular formula C7H8BrNO2S B1328628 2-Bromo-5-(methylsulphonyl)aniline CAS No. 942474-24-0

2-Bromo-5-(methylsulphonyl)aniline

Cat. No. B1328628
M. Wt: 250.12 g/mol
InChI Key: VWPWDTCETLARFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Bromo-5-(methylsulfonyl)aniline is used in the preparation of WDR5-?MYC inhibitors . The synthesis of 3-Bromo-5-(methylsulfonyl)aniline is from 3-BROMO-5-IODOANILINE and Sodium methanesulfinate .


Molecular Structure Analysis

The molecular weight of 2-Bromo-5-(methylsulphonyl)aniline is 250.12 . The InChI code is 1S/C7H8BrNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 .


Physical And Chemical Properties Analysis

The physical form of 2-Bromo-5-(methylsulphonyl)aniline is a white to off-white solid or liquid . The storage temperature is room temperature, and it should be kept in a dark place in an inert atmosphere .

Scientific Research Applications

1. Structural Characterization and Computational Study

  • Application : Utilized in the synthesis and structural characterization of N-(2-cyanophenyl)disulfonamides derived from 5-halogenoanthranilamide derivatives.
  • Details : This study involved sulfonyl chloride-pyridine mediated disulfonylation and dehydration processes. The structures of the compounds were characterized using nuclear magnetic resonance, infrared, and mass spectrometric techniques, along with X-ray diffraction analysis. Density functional theory calculations were also employed for geometric optimizations.
  • Reference : Mphahlele & Maluleka, 2021.

2. Bromination in Organic Synthesis

  • Application : Investigated for its selectivity in the bromination of aniline and N-substituted anilines encapsulated in β-Cyclodextrin.
  • Details : This study showed that encapsulation in β-Cyclodextrin leads to ortho-bromoaniline and para-bromo-N-methylaniline in larger yields compared to conventional bromination methods.
  • Reference : Velusamy, Pitchumani, & Srinivasan, 1996.

3. Spectroscopic Analysis and Computational Chemistry

  • Application : Analyzed in FTIR and FTRaman spectroscopic studies using ab initio HF and DFT calculations.
  • Details : The study involved recording the FTIR and FTRaman spectra of 2-bromo-4-methyl aniline and comparing them with computed values of frequencies to understand the influences of bromine, methyl group, and amine group on the geometry and vibrations of benzene.
  • Reference : Ramalingam et al., 2010.

4. Synthesis and Chemical Reactions

  • Application : Involved in the synthesis of pyrimidine reactions and studies on ring fission processes.
  • Details : This research explored the reactivity of 1,2-Dihydro-2-imino-1-methylpyrimidine with various amines, leading to different products and understanding the ring cleavage processes in primary alkylamines.
  • Reference : Brown, Ford, & Paddon-Row, 1968.

5. Applications in Catalysis and Materials Science

  • Application : Studied in the context of palladium catalysis and the development of novel catalysts for Suzuki-Miyaura C-C coupling reactions.
  • Details : The synthesis and application of a complex of 2-(methylthio)aniline with palladium(II) were explored, demonstrating high efficiency and stability for catalyzing C-C coupling reactions in water.
  • Reference : Rao et al., 2014.

Safety And Hazards

The safety information for 2-Bromo-5-(methylsulphonyl)aniline includes the following hazard statements: H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-bromo-5-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPWDTCETLARFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650193
Record name 2-Bromo-5-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(methylsulphonyl)aniline

CAS RN

942474-24-0
Record name 2-Bromo-5-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq.), iron powder (3.0 eq.), and concentrated HCl (1.04 eq.) were mixed together in ethanol (0.64 M) and heated to reflux. The reaction was stirred for 24 hours, and the solvent was evaporated. The resulting residue was diluted with ethyl acetate and saturated aqueous ammonium chloride solution. The aqueous layer was extracted three times with ethyl acetate, and the combined organic layers were washed with water, brine, dried over anhydrous MgSO4, and concentrated en vacuo. The crude material was purified by triturating in 1:1 hexane/ether to give a light yellow solid.
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Synthesis routes and methods II

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